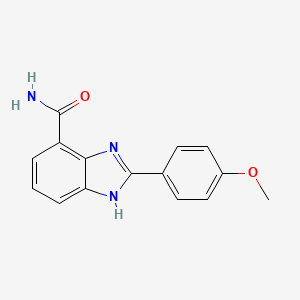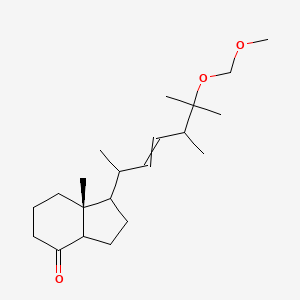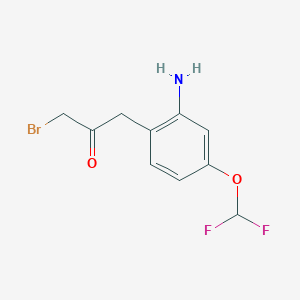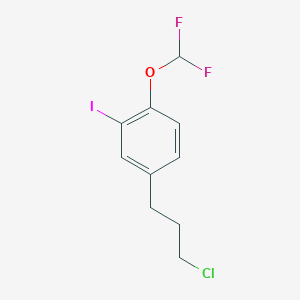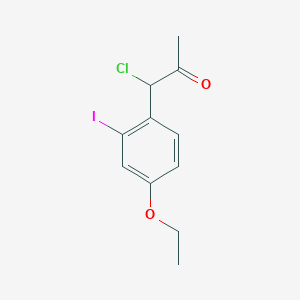
1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClIO2 This compound is characterized by the presence of a chloro group, an ethoxy group, and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one typically involves the reaction of 4-ethoxy-2-iodophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloropropanone under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of amides or thioethers.
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and iodine groups can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
- 1-Chloro-1-(4-methoxy-2-iodophenyl)propan-2-one
- 1-Chloro-1-(4-ethoxy-2-bromophenyl)propan-2-one
- 1-Chloro-1-(4-ethoxy-2-fluorophenyl)propan-2-one
Comparison: 1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one is unique due to the presence of both chloro and iodine substituents, which confer distinct reactivity and chemical properties. The ethoxy group also influences its solubility and reactivity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C11H12ClIO2 |
|---|---|
Peso molecular |
338.57 g/mol |
Nombre IUPAC |
1-chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClIO2/c1-3-15-8-4-5-9(10(13)6-8)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
Clave InChI |
MADWUKSXAOPICK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


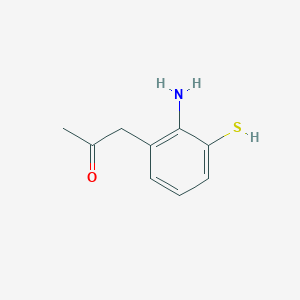

![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)
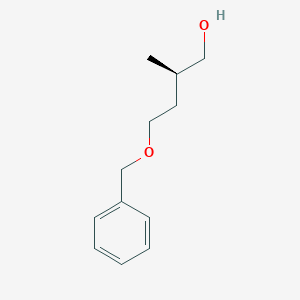
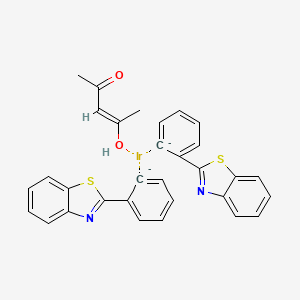
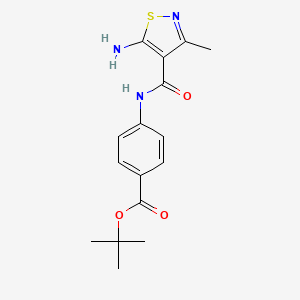


![tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14057590.png)
